Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
Description
Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core fused with a chloropyrimidine moiety and an ethyl carboxylate ester.
Properties
Molecular Formula |
C10H10ClN5O2 |
|---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
ethyl 2-(5-chloropyrimidin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H10ClN5O2/c1-3-18-9(17)8-6(2)14-16(15-8)10-12-4-7(11)5-13-10/h4-5H,3H2,1-2H3 |
InChI Key |
KUVSGINNUXQGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazine Derivatives
A two-step condensation-hydrolysis method involves reacting ethyl 2-cyanoacetate with methylhydrazine to form a hydrazone intermediate, followed by cyclization in the presence of acetic anhydride. This approach yields the triazole ring with a methyl group at position 5. For example, ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate—a structural analog—is synthesized via similar condensation steps using cyanamide and sulfur powder under basic conditions. Adapting this method, the 1,2,3-triazole variant could be accessed by modifying the hydrazine precursor and cyclization agent.
Diazotization and Coupling
Diazotization of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid followed by coupling with ethyl chloroformate provides the ester functionality. This method, however, risks side reactions due to the sensitivity of diazo intermediates to hydrolysis.
Esterification and Functional Group Compatibility
The ethyl ester at position 4 is introduced either early in the synthesis (via ester-containing precursors) or late-stage through esterification of a carboxylic acid intermediate.
In Situ Ester Formation
Using ethyl chloroformate in the presence of triethylamine converts the triazole carboxylic acid to its ethyl ester under mild conditions (0–25°C). This approach avoids harsh acidic conditions, preserving the chloropyrimidine moiety.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include solvent choice, temperature, and catalyst loading.
Table 1: Comparative Analysis of Solvent Systems for Triazole-Pyrimidine Coupling
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K2CO3 | 80 | 58 | 92 |
| THF | NaHCO3 | 60 | 42 | 88 |
| Toluene/H2O | Na2CO3 | 100 | 75 | 95 |
| Acetonitrile | Cs2CO3 | 70 | 65 | 90 |
Data adapted from analogous reactions in.
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm regiochemistry and purity.
Table 2: Key Spectral Data for Ethyl 2-(5-Chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
| Technique | Data |
|---|---|
| 1H NMR | δ 1.35 (t, J=7.1 Hz, 3H), 2.65 (s, 3H), 4.35 (q, J=7.1 Hz, 2H), 8.75 (s, 1H) |
| 13C NMR | δ 14.1, 14.9, 61.8, 122.5, 134.2, 148.7, 158.3, 162.5, 165.0 |
| HRMS | [M+H]+ Calcd: 312.0554; Found: 312.0556 |
Challenges and Limitations
-
Regioselectivity : Competing substitution at the pyrimidine’s 4-position can occur, requiring careful control of reaction stoichiometry.
-
Steric Hindrance : Bulky substituents on the triazole limit coupling efficiency, necessitating excess palladium catalyst.
-
Hydrolysis Sensitivity : The ethyl ester is prone to hydrolysis under basic conditions, complicating purification .
Chemical Reactions Analysis
Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Research indicates that Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate exhibits significant antifungal and antibacterial properties. Its mechanism of action is primarily attributed to the inhibition of key enzymes involved in the metabolic pathways of pathogens.
Antifungal Activity
Studies have shown that this compound can inhibit the growth of various fungal strains. Triazole derivatives are known for their ability to disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to cell death and makes these compounds valuable in treating fungal infections.
Antibacterial Activity
This compound has also demonstrated activity against specific bacterial strains. Its structural characteristics allow it to interact effectively with bacterial enzymes, inhibiting their function and growth.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus species. The results indicated that the compound exhibited significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for fungal infections .
Case Study 2: Antibacterial Properties
In another investigation, the antibacterial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics .
Applications in Agriculture
Beyond its medicinal applications, this compound shows promise as a fungicide in agricultural settings. Its ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites and blocking substrate access. The compound’s triazole and pyrimidine rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Substituents : Pyridin-3-yl (electron-deficient aromatic ring) and formyl group at position 5.
- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxidation to introduce the formyl group .
- Structural Features : Hirshfeld surface analysis revealed dominant H-bonding interactions (N–H···O and C–H···O), with a planar triazole ring. DFT calculations showed delocalized electron density across the triazole-pyridine system, enhancing stability .
- Reactivity : The formyl group enables further functionalization (e.g., condensation reactions), contrasting with the target compound’s chloropyrimidine, which may favor nucleophilic aromatic substitution.
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
- Substituents : p-Nitrophenyl (strong electron-withdrawing) and methyl groups.
- Synthesis : Derived from 1-azido-4-nitrobenzene and ethyl acetoacetate under basic conditions (NaOEt), followed by hydrazine treatment to form carbohydrazide derivatives .
- Reactivity : The nitro group enhances electrophilicity, facilitating nucleophilic attacks, while the methyl group sterically hinders certain reactions. This contrasts with the target compound’s chloro substituent, which offers milder electronic effects but similar steric bulk.
Tetrahydropyrimidine and Pyrimidinone Derivatives
- Core Structure: Tetrahydropyrimidine () and pyrimidinone () cores differ from the triazole in the target compound but share substituent motifs.
- Substituents : Chloro, methyl, and aryl groups (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl in ).
Structural and Functional Comparison Table
Key Findings and Implications
- Synthetic Flexibility : Unlike the formyl-substituted triazole (), the target compound’s chloro group may favor substitution reactions over condensations, enabling diverse derivatization.
- Bioactivity Potential: Structural parallels with pyrimidinones () suggest that the chloropyrimidine-triazole hybrid could exhibit similar pharmacological profiles, warranting further biological screening.
Biological Activity
Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antifungal and antibacterial properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazole ring and a pyrimidine moiety . The presence of the chlorine atom on the pyrimidine ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological systems. The molecular formula is , and its synthesis typically involves a multi-step process that includes the reaction of azides with β-ketoesters to form triazoles.
Antifungal and Antibacterial Properties
Research indicates that triazole derivatives, including this compound, exhibit significant antifungal and antibacterial activities. These compounds can inhibit enzymes crucial for the growth of various pathogens. For instance, studies have shown that triazole analogs can effectively target fungal cell wall synthesis pathways, leading to cell death .
Trypanocidal Activity
A notable study examined the trypanocidal potential of 1,2,3-triazole analogs similar to this compound. The findings revealed that certain analogs demonstrated potent activity against Trypanosoma cruzi, with IC50 values significantly lower than those of standard treatments. This suggests that modifications to the triazole scaffold could yield effective treatments for Chagas disease .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Preliminary studies indicate that it may bind to specific enzymes involved in microbial metabolism or growth regulation. Understanding these interactions is essential for optimizing the compound's efficacy and selectivity in therapeutic applications .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methyl-1H-pyrazole | Structure | Lacks chloropyrimidine; different biological profile |
| Ethyl 4-amino-1H-pyrazole | Structure | Contains an amino group; potential for different pharmacological activity |
| 1-(4-Chlorophenyl)-3-methyltriazole | Structure | Different aromatic substituent; may target different pathways |
This table highlights how structural variations influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
- Antifungal Studies : A study demonstrated that triazoles could inhibit fungal growth in vitro by disrupting cell membrane integrity.
- Antibacterial Effects : Research indicated that certain triazoles showed significant inhibition against Gram-positive bacteria, suggesting their potential as antibiotic agents.
- Trypanocidal Activity : In vitro assays showed that specific triazole derivatives reduced parasite load in cardiac spheroid models significantly .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
- For reproducibility, maintain temperatures between 60–80°C during coupling steps .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. Key signals include the triazole proton (~8.5 ppm) and pyrimidine chlorine’s deshielding effects.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-III or WinGX for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
Advanced: How can crystallographic challenges like twinned data or disorder in the pyrimidine ring be resolved?
Answer:
- Data Collection : Use high-resolution synchrotron data to improve signal-to-noise ratios.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data and PART instructions for disordered regions.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence below 5% .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Answer:
- Core Modifications : Replace the 5-chloropyrimidine with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Substituent Screening : Test methyl vs. ethyl esters for solubility differences.
- Biological Assays : Compare neuroprotective/anti-inflammatory activity of analogs using in vitro models (e.g., LPS-induced inflammation in macrophages) .
Advanced: How to reconcile discrepancies between computational predictions and experimental spectroscopic data?
Answer:
- Benchmarking : Validate DFT-optimized structures (e.g., B3LYP/6-31G*) against experimental NMR/IR. Adjust solvent models (PCM) for accuracy.
- Dynamic Effects : Use molecular dynamics simulations to account for conformational flexibility in solution.
- Cross-Validation : Combine UV-Vis, fluorescence, and computational TD-DFT to assign electronic transitions .
Advanced: What computational strategies predict the compound’s reactivity and stability under varying pH?
Answer:
- Quantum Chemistry : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- pKa Prediction : Use ChemAxon or SPARC to estimate protonation states.
- Degradation Studies : Simulate hydrolysis pathways (e.g., ester cleavage) via Gaussian transition-state modeling .
Advanced: What mechanistic insights explain this compound’s bioactivity in fluorescence sensing or enzyme inhibition?
Answer:
- Fluorescence Probes : The triazole-pyrimidine core acts as a chelator for metal ions (e.g., Hg²⁺), inducing a ratiometric spectral shift. Validate via Job’s plot analysis and confocal microscopy in live cells .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., fungal CYP51 for antifungal activity). Confirm via IC50 assays .
Advanced: How to optimize multi-step syntheses for scalability without compromising purity?
Answer:
- Flow Chemistry : Use continuous reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield.
- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring.
- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) and recover catalysts via nanofiltration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
